methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate
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Overview
Description
Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Mechanism of Action
Target of Action
The primary targets of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate are currently unknown
Mode of Action
It’s suggested that the compound might undergo a protonation of the ester carbonyl, followed by a 1,3 shift of the double bond, which affords a carbenium ion next to the furan ring .
Result of Action
Some studies suggest that related compounds may have cytotoxic effects toward lung carcinoma , but it’s unclear if this compound has similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include pH, temperature, presence of other molecules, and the specific cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate typically involves the reaction of furan-2-carbaldehyde with methyl 3-amino-2-methylpropanoate. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antibacterial or antifungal properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of furan derivatives and their potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(furan-2-yl)methyl]amino}propanoate
- Ethyl 3-{[(furan-2-yl)methyl]amino}propanoate
- Methyl 3-{[(furan-2-yl)methyl]amino}-2-ethylpropanoate
Uniqueness
Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is unique due to the presence of both a furan ring and a methylpropanoate group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
methyl 3-(furan-2-ylmethylamino)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(10(12)13-2)6-11-7-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSDLDSGTVGIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CO1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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